molecular formula C8H9ClO3 B13428044 3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol

3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13428044
M. Wt: 188.61 g/mol
InChI Key: MMLLGORCLLZXSJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a chloro and a hydroxyethyl group, making it a unique derivative of catechol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like catechol. The process includes chlorination, followed by hydroxyethylation under specific conditions to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Lacks the chloro and hydroxyethyl groups.

    Resorcinol (1,3-Dihydroxybenzene): Different hydroxyl group positions.

    Hydroquinone (1,4-Dihydroxybenzene): Different hydroxyl group positions.

Uniqueness

3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both a chloro and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

3-(2-chloro-1-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H9ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4H2

InChI Key

MMLLGORCLLZXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CCl)O

Origin of Product

United States

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